OctreoScan
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Overview
Description
OctreoScan, also known as Indium In-111 pentetreotide, is a radiopharmaceutical used in nuclear medicine for imaging neuroendocrine tumors. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is particularly useful in detecting tumors that express somatostatin receptors, such as carcinoid tumors and pancreatic neuroendocrine tumors .
Preparation Methods
OctreoScan is prepared using a kit that includes two main components: a reaction vial containing a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol, and a vial of Indium In-111 chloride solution. The preparation involves combining these components under specific conditions to form Indium In-111 pentetreotide . The reaction conditions are carefully controlled to ensure the correct pH and radiolabeling yield. Industrial production methods involve the synthesis of pentetreotide, followed by its conjugation with diethylenetriaminepentaacetic acid (DTPA) and subsequent radiolabeling with Indium In-111 .
Chemical Reactions Analysis
OctreoScan undergoes various chemical reactions, primarily involving its interaction with somatostatin receptors. The radiolabeled compound binds to these receptors, allowing for imaging of tumors. Common reagents used in the preparation include Indium In-111 chloride and DTPA-conjugated octreotide . The major product formed is Indium In-111 pentetreotide, which is used for diagnostic imaging .
Scientific Research Applications
OctreoScan has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used for the scintigraphic localization of primary and metastatic neuroendocrine tumors . Additionally, it has applications in the diagnosis and management of conditions such as sarcoidosis and Cushing’s syndrome . In research, this compound is used to study the expression of somatostatin receptors in various tumors and to evaluate the efficacy of new therapeutic agents .
Mechanism of Action
The mechanism of action of OctreoScan involves its binding to somatostatin receptors, particularly subtype 2 (SST2), which are overexpressed in many neuroendocrine tumors . After intravenous administration, this compound binds to these receptors and is internalized by the cells through endocytosis. The radiolabeled compound is then held in lysosomes and transferred to the nucleus, allowing for imaging using gamma cameras . This mechanism enables the precise localization of tumors expressing somatostatin receptors .
Comparison with Similar Compounds
OctreoScan is unique in its high affinity for somatostatin receptors and its use of Indium In-111 as a radiolabel. Similar compounds include 131I-MIBG, which is used for imaging and treating neuroendocrine tumors, and 177Lu-DOTATATE, which is a beta-emitting radiopharmaceutical used for peptide receptor radionuclide therapy . Another alternative is 64Cu-TETA-octreotide, which has similar affinity for somatostatin receptors and is used in diagnostic imaging . These compounds differ in their radiolabels and specific applications, but all target somatostatin receptors for imaging and therapy.
Properties
Molecular Formula |
C63H84InN13O19S2 |
---|---|
Molecular Weight |
1502.5 g/mol |
IUPAC Name |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4 |
InChI Key |
ONJXCGCIKIYAPL-MLRSDOHDSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Origin of Product |
United States |
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